molecular formula C14H13ClN2O3 B12893054 2-Chloro-1-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butane-1,3-dione CAS No. 87100-95-6

2-Chloro-1-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butane-1,3-dione

Cat. No.: B12893054
CAS No.: 87100-95-6
M. Wt: 292.72 g/mol
InChI Key: GONPYUBKJWNWKB-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butane-1,3-dione is a high-purity chemical reagent designed for research and development purposes. This compound features a pyrazolone core, a structure of significant interest in medicinal chemistry due to its presence in biologically active molecules. Pyrazole and pyrazolone derivatives are frequently investigated for a wide range of pharmacological activities, including as potential anticonvulsant and anticancer agents, as noted in studies of similar structures . The integration of a butane-1,3-dione moiety with a reactive chloro substituent makes this molecule a valuable and versatile synthetic intermediate. Researchers can utilize this compound for the synthesis of more complex heterocyclic systems or for structure-activity relationship (SAR) studies aimed at developing new therapeutic candidates. The structural features of this compound, particularly the chloro group and the diketone chain, provide handles for further chemical modifications, such as nucleophilic substitutions or cyclization reactions, to create novel chemical libraries. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) before use.

Properties

CAS No.

87100-95-6

Molecular Formula

C14H13ClN2O3

Molecular Weight

292.72 g/mol

IUPAC Name

2-chloro-1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)butane-1,3-dione

InChI

InChI=1S/C14H13ClN2O3/c1-8-11(13(19)12(15)9(2)18)14(20)17(16-8)10-6-4-3-5-7-10/h3-7,12,16H,1-2H3

InChI Key

GONPYUBKJWNWKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C(C(=O)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials, such as 3-methyl-1-phenyl-1H-pyrazol-5-ol and 2-chlorobutane-1,3-dione, under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of reaction conditions, such as temperature, pressure, and catalysts, is optimized to maximize yield and minimize by-products. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 2-Chloro-1-(5-oxo-3-methyl-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione.

    Reduction: Formation of 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds with similar pyrazole structures exhibit significant anticancer properties. For example, derivatives of pyrazole have been synthesized and evaluated for their efficacy against various cancer cell lines. Notably, compounds derived from pyrazole moieties have shown promising results as selective inhibitors of cyclooxygenase enzymes (COX), which are implicated in inflammation and cancer progression .

Anti-inflammatory Properties
The incorporation of the pyrazole ring system has been linked to anti-inflammatory effects. Studies have demonstrated that certain derivatives can inhibit inflammatory pathways, making them potential candidates for the development of new anti-inflammatory drugs .

Organic Synthesis

Reactivity and Synthesis
The presence of both electrophilic and nucleophilic functional groups in 2-Chloro-1-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butane-1,3-dione allows for versatile synthetic applications. It can participate in multicomponent reactions to form complex heterocyclic compounds. For instance, the synthesis of pyrano[2,3-c]pyrazoles has been achieved through reactions involving this compound under various conditions, including microwave and ultrasonic irradiation .

Catalyst-Free Reactions
Recent advancements in synthetic methodologies have highlighted the potential for catalyst-free reactions involving this compound. Such approaches not only simplify the synthesis process but also enhance the yield and purity of the desired products .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione involves its interaction with specific molecular targets. The hydroxy and chloro groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

3-(5-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanoic acid (): Replaces the butane-1,3-dione chain with a propanoic acid group, altering polarity and hydrogen-bonding capacity.

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (): Features a sulfanyl group and trifluoromethyl substituent, enhancing electrophilicity and thermal stability.

1-(2,3-Dihydro-1H-pyrrol-1-yl)-2-methyldecane-1,3-dione (): Substitutes the pyrazole ring with a pyrrolidine system, reducing aromaticity and altering π-stacking interactions.

Table 1: Structural and Electronic Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound Pyrazolone + β-diketone Cl, Ph, Me ~337.8* C=O, C-Cl, N-H
3-(5-Methyl-3-oxo-2-phenyl...)propanoic acid Pyrazolone + carboxylic acid COOH, Ph, Me ~274.3 C=O, COOH, N-H
5-(3-Chlorophenylsulfanyl)...carbaldehyde Pyrazole + aldehyde CF₃, S-Ph-Cl, CHO ~348.7 C=O, CF₃, S-C, CHO

*Calculated based on standard atomic weights.

Electronic and Reactivity Differences
  • Electron-Withdrawing Effects : The chloro group in the target compound enhances electrophilicity at the β-diketone moiety compared to the carboxylic acid analogue (), which exhibits stronger hydrogen-bonding capacity due to the -COOH group .
  • Aromatic Interactions : The phenyl-substituted pyrazolone core enables π-π stacking, absent in the pyrrolidine-based analogue ().
  • Hydrogen Bonding: The β-diketone chain forms stronger intramolecular hydrogen bonds (e.g., enol-keto tautomerism) compared to the sulfanyl-containing analogue (), which relies on weaker S···O interactions .
Crystallographic and Computational Insights
  • Crystal Packing: SHELX-refined structures () suggest that the target compound’s chloro group disrupts symmetry, leading to monoclinic or triclinic packing, whereas the propanoic acid analogue () may form dimeric hydrogen-bonded networks.
  • Wavefunction Analysis : Multiwfn calculations () predict higher electron density at the carbonyl oxygen atoms in the target compound compared to the trifluoromethyl-substituted analogue (), influencing redox behavior.

Biological Activity

2-Chloro-1-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butane-1,3-dione is a synthetic organic compound belonging to the pyrazole class. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a chloro group and a pyrazole ring, which are significant for its reactivity and biological interactions.

PropertyValue
CAS Number 87100-95-6
Molecular Formula C14H13ClN2O3
Molecular Weight 292.72 g/mol
IUPAC Name 2-chloro-1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)butane-1,3-dione
InChI Key GONPYUBKJWNWKB-UHFFFAOYSA-N

The biological activity of 2-Chloro-1-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butane-1,3-dione is attributed to its ability to interact with various molecular targets. The presence of the chloro and carbonyl groups allows for hydrogen bonding and hydrophobic interactions with enzymes and receptors. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-Chloro-1-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butane-1,3-dione have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BSF26812.50
Compound CNCI-H46042.30

These findings suggest that modifications in the structure of pyrazole derivatives can lead to enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Pyrazole derivatives have been reported to exhibit antibacterial and antifungal activities. For example, a related compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . Such activities are crucial in the development of new antimicrobial agents.

Study on Cytotoxicity

A study investigated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity with IC50 values lower than those of standard chemotherapeutics:

CompoundCell LineIC50 (µM)
Pyrazole Derivative XHeLa0.01
Pyrazole Derivative YA5490.39

These findings underscore the potential of pyrazole compounds in cancer therapy .

In Vivo Studies

In vivo studies have also been conducted to assess the therapeutic efficacy of pyrazole derivatives in animal models. For instance, a derivative similar to our compound was tested for its ability to reduce tumor size in xenograft models, showing a significant reduction compared to control groups . This highlights the translational potential of these compounds from bench to bedside.

Q & A

Q. What are the recommended synthetic routes for preparing 2-Chloro-1-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butane-1,3-dione?

The compound can be synthesized via a multi-step protocol involving cyclocondensation and halogenation. A Vilsmeier–Haack reaction (using POCl₃ and DMF) is effective for introducing the chloro-substituent in pyrazole derivatives, as demonstrated for analogous structures . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to enhance yield. Post-synthesis, column chromatography with gradient elution (hexane/ethyl acetate) is recommended for intermediate purification.

Q. What analytical techniques are most reliable for confirming the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation. For example, SCXRD analysis of related pyrazole-diones revealed bond lengths of 1.21–1.40 Å for carbonyl groups and dihedral angles <10° between aromatic rings . Complementary techniques include:

  • ¹H/¹³C NMR : Key signals include δ ~6.5–7.5 ppm (aromatic protons) and δ ~160–180 ppm (carbonyl carbons).
  • FT-IR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~650 cm⁻¹ (C-Cl) .

Q. How can researchers optimize purification to isolate high-purity samples?

Recrystallization using a mixed solvent system (e.g., ethanol/water or dichloromethane/hexane) is effective. For example, recrystallization of structurally similar pyrazolones achieved >98% purity by slow evaporation at 4°C . Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm).

Advanced Research Questions

Q. How can mechanistic insights into the formation of the pyrazole-dione core be investigated?

Isotopic labeling (e.g., ¹⁸O or D₂O) combined with kinetic studies can elucidate reaction pathways. For instance, tracking oxygen incorporation in carbonyl groups during cyclization revealed a stepwise mechanism in analogous systems . Computational methods (DFT) can model transition states, with B3LYP/6-31G(d) basis sets providing reliable activation energy estimates .

Q. How should contradictory spectral data in literature be addressed for this compound?

Contradictions in NMR or IR data often arise from solvent effects or polymorphic forms. For example, solvent-dependent ¹H NMR shifts (±0.3 ppm) were observed in pyrazole derivatives due to hydrogen bonding . Validate findings by cross-referencing SCXRD data (e.g., bond distances) with computational electrostatic potential maps .

Q. What computational approaches are suitable for studying electronic properties?

Density Functional Theory (DFT) at the M06-2X/def2-TZVP level accurately predicts HOMO-LUMO gaps and charge distribution in heterocyclic diones. For similar compounds, HOMO energies centered on the pyrazole ring (−6.2 eV) and LUMO on the dione moiety (−2.8 eV) suggest electrophilic reactivity . TD-DFT can simulate UV-Vis spectra (λmax ~280–320 nm) to compare with experimental data.

Q. How can environmental impact assessments be designed for this compound?

Adopt a tiered framework as outlined in Project INCHEMBIOL :

  • Phase 1 : Determine logP (octanol-water partition coefficient) via shake-flask method; predicted logP ~2.5 for this lipophilic compound.
  • Phase 2 : Aquatic toxicity testing using Daphnia magna (EC₅₀ assays) and biodegradability studies (OECD 301F).
  • Phase 3 : Long-term ecosystem modeling to assess bioaccumulation potential and metabolite toxicity.

Methodological Notes

  • Synthetic Reproducibility : Ensure anhydrous conditions during halogenation steps to avoid hydrolysis .
  • Data Validation : Cross-validate spectral data with SCXRD to resolve polymorph-related discrepancies .
  • Environmental Testing : Use HPLC-MS/MS for trace detection (LOQ <1 ppb) in environmental matrices .

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